molecular formula C24H19N3O4 B3616724 3-[[3-(3-Methoxyphenyl)-1-phenylpyrazole-4-carbonyl]amino]benzoic acid

3-[[3-(3-Methoxyphenyl)-1-phenylpyrazole-4-carbonyl]amino]benzoic acid

Cat. No.: B3616724
M. Wt: 413.4 g/mol
InChI Key: NFKXUBIZTFYIMB-UHFFFAOYSA-N
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Description

3-[[3-(3-Methoxyphenyl)-1-phenylpyrazole-4-carbonyl]amino]benzoic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrazole ring, which is known for its diverse biological activities, and a benzoic acid moiety, which is commonly found in many pharmaceuticals and industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[3-(3-Methoxyphenyl)-1-phenylpyrazole-4-carbonyl]amino]benzoic acid typically involves multi-step organic reactions. One common method involves the initial formation of the pyrazole ring through the reaction of hydrazine with an appropriate diketone. The resulting pyrazole intermediate is then subjected to acylation with 3-methoxybenzoyl chloride to introduce the 3-methoxyphenyl group. The final step involves the coupling of this intermediate with 3-aminobenzoic acid under conditions that promote amide bond formation, such as the use of coupling reagents like EDC·HCl and HOBt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques like crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[[3-(3-Methoxyphenyl)-1-phenylpyrazole-4-carbonyl]amino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the pyrazole ring can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles under basic conditions.

Major Products

    Oxidation: Formation of 3-[[3-(3-Hydroxyphenyl)-1-phenylpyrazole-4-carbonyl]amino]benzoic acid.

    Reduction: Formation of 3-[[3-(3-Methoxyphenyl)-1-phenylpyrazole-4-methanol]amino]benzoic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[[3-(3-Methoxyphenyl)-1-phenylpyrazole-4-carbonyl]amino]benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[[3-(3-Methoxyphenyl)-1-phenylpyrazole-4-carbonyl]amino]benzoic acid involves its interaction with specific molecular targets. The pyrazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The benzoic acid moiety can enhance the compound’s ability to bind to proteins, thereby modulating their function. The exact pathways involved depend on the specific biological context in which the compound is studied .

Comparison with Similar Compounds

Similar Compounds

  • 3-[[3-(4-Methoxyphenyl)-1-phenylpyrazole-4-carbonyl]amino]benzoic acid
  • 3-[[3-(3-Hydroxyphenyl)-1-phenylpyrazole-4-carbonyl]amino]benzoic acid
  • 3-[[3-(3-Methoxyphenyl)-1-phenylpyrazole-4-methanol]amino]benzoic acid

Uniqueness

3-[[3-(3-Methoxyphenyl)-1-phenylpyrazole-4-carbonyl]amino]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxy group enhances its solubility and potential interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

3-[[3-(3-methoxyphenyl)-1-phenylpyrazole-4-carbonyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O4/c1-31-20-12-6-7-16(14-20)22-21(15-27(26-22)19-10-3-2-4-11-19)23(28)25-18-9-5-8-17(13-18)24(29)30/h2-15H,1H3,(H,25,28)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFKXUBIZTFYIMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN(C=C2C(=O)NC3=CC=CC(=C3)C(=O)O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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